
Clenisopenterol
概要
説明
Clenisopenterol is a chemical compound known for its role as a beta-adrenergic receptor agonist. It is primarily used in veterinary medicine and research settings. The compound is characterized by its ability to stimulate the heart and bronchial muscles, thereby increasing breathing efficiency. This compound is often utilized in conjunction with other pulmonary drugs to treat conditions such as asthma and chronic obstructive pulmonary disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clenisopenterol typically involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with 3-methylbutylamine to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield this compound. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Reagents: Sodium borohydride, 3-methylbutylamine, 4-amino-3,5-dichlorobenzaldehyde
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of this compound.
化学反応の分析
Types of Reactions
Clenisopenterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
Pharmacological Properties
Clenisopenterol shares structural similarities with other β2-adrenergic agonists like clenbuterol but exhibits distinct pharmacological effects. It is recognized for its ability to stimulate β2-adrenergic receptors, leading to various biological responses such as bronchodilation and modulation of immune responses.
Table 1: Comparison of this compound and Clenbuterol
Property | This compound | Clenbuterol |
---|---|---|
β2/β1 Ratio | Higher selectivity for β2 | β2/β1 ratio = 4.0 |
Half-life | Longer (up to 40 hours) | Approximately 25–40 hours |
Potency | Greater than clenbuterol | Moderate |
Primary Use | Research and potential therapy | Veterinary use, bodybuilding |
Medical Research Applications
Recent studies have highlighted the potential of this compound in enhancing immune responses and reducing inflammation. For instance, research indicates that it can modulate the immune milieu in stroke models, promoting an anti-inflammatory state while limiting pneumonia risk post-stroke.
Case Study: Stroke Model Analysis
In a study involving a middle cerebral artery occlusion (MCAO) stroke model in mice:
- Findings : this compound treatment resulted in a significant reduction of pro-inflammatory cytokines (e.g., TNF-α) and an increase in anti-inflammatory cytokines (e.g., IL-10) within three days post-treatment .
- Implications : These results suggest that this compound may be beneficial in managing post-stroke complications by modulating immune responses.
Veterinary Medicine
This compound is utilized in veterinary medicine, particularly for treating respiratory conditions in horses. Its bronchodilator effects make it valuable for managing diseases such as asthma.
Study on Lymphocyte Proliferation in Horses
A study assessed the impact of this compound on lymphocyte proliferation:
- Results : The administration of low doses significantly enhanced lymphocyte proliferation, particularly in untrained horses .
- : This suggests potential applications in improving immune function and recovery in equine athletes.
Potential Therapeutic Uses
The unique properties of this compound open avenues for therapeutic applications beyond traditional uses. Its ability to cross the blood-brain barrier may allow for innovative treatments in neurological conditions.
作用機序
Clenisopenterol exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and bronchial muscles. Upon binding, this compound activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of bronchial muscles and increased heart rate, thereby improving breathing efficiency and cardiovascular function.
類似化合物との比較
Similar Compounds
Clenbuterol: Another beta-adrenergic receptor agonist used in the treatment of asthma and as a performance-enhancing drug.
Salbutamol: A widely used beta-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease.
Terbutaline: A beta-adrenergic receptor agonist used to manage asthma and preterm labor.
Uniqueness
Clenisopenterol is unique in its specific binding affinity and efficacy at beta-adrenergic receptors, making it particularly effective in certain veterinary applications. Its chemical structure allows for specific interactions with the receptors, leading to distinct pharmacological effects compared to other similar compounds.
生物活性
Clenisopenterol, a compound related to the well-known β2-adrenergic agonist clenbuterol, has garnered attention for its biological activity, particularly in the context of muscle growth, fat loss, and respiratory function. This article explores its mechanisms of action, biological effects, and relevant case studies.
This compound acts primarily as a selective β2-adrenergic receptor agonist. When it binds to these receptors, it activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This cascade results in the activation of protein kinase A (PKA), which mediates various physiological responses including:
- Bronchodilation : Relaxation of bronchial smooth muscle.
- Increased Lipolysis : Enhanced breakdown of fats for energy.
- Muscle Hypertrophy : Promotion of muscle growth through increased protein synthesis.
1. Cardiovascular Effects
This compound can induce tachycardia and increased cardiac output due to its stimulatory effects on the heart. Studies have shown that high doses can lead to significant cardiovascular stress, including elevated heart rates and blood pressure changes.
2. Respiratory Effects
As a bronchodilator, this compound is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its preferential action on β2 receptors in the lungs facilitates improved airflow.
3. Immunomodulatory Effects
Research indicates that this compound may modulate immune responses by influencing lymphocyte proliferation. For instance, it has been observed to enhance lymphocyte proliferation at certain concentrations, suggesting potential applications in immunotherapy.
Case Studies
Several clinical cases highlight the biological activity and potential risks associated with this compound use:
Case Study | Age/Sex | Dose (μg) | Symptoms | Management |
---|---|---|---|---|
Case 1 | 23/M | 5000 | Anxiety, chest tightness | Observation, β-blockers |
Case 2 | 30/M | 3000 | Tremors, tachycardia | Fluids, potassium replacement |
Case 3 | 25/M | Unknown | Chest pain, palpitations | Steroids, mechanical ventilation |
Detailed Findings
- In one case involving a 23-year-old male who ingested an excessive dose of this compound, he experienced significant cardiovascular symptoms including tachycardia (heart rate of 138 bpm) and elevated troponin levels indicative of myocardial stress .
- Another report documented a 30-year-old male who presented with tremors and tachycardia after ingesting a high dose for weight loss purposes. He required management with intravenous fluids and β-blockers to stabilize his condition .
Research Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Elimination : this compound has a high gastrointestinal absorption rate (70-80%) and a half-life ranging from 20 to 30 hours in humans .
- Toxicity Profiles : The compound exhibits a range of toxic effects when misused for weight loss or performance enhancement. Common adverse effects include tachycardia, hypokalemia, and metabolic disturbances .
特性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPEXIWYNEGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891586 | |
Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157664-68-1 | |
Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157664-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to detect Clenisopenterol in livestock manure in the study?
A1: The research employed a highly sensitive and specific method using on-line cleanup technology coupled with liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine this compound levels in livestock manure []. This technique ensured efficient separation, identification, and quantification of the compound even at trace levels.
Q2: What were the key findings regarding this compound detection limits and recovery rates in the study?
A2: The study demonstrated the method's effectiveness in detecting this compound in livestock manure with a limit of detection (LOD) of 1 μg/kg and a limit of quantification (LOQ) of 5 μg/kg []. Furthermore, the average recovery rate of this compound spiked into blank manure samples ranged from 67% to 112%, indicating the method's reliability and accuracy in quantifying this β2-agonist [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。